2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of 2-aminopyridine with aldehydes or alkenes, followed by halogenation reactions to introduce the bromine and fluorine atoms .
Industrial Production Methods: Industrial production methods often employ metal-free direct synthesis protocols to minimize environmental impact. These methods include the use of microwave irradiation and eco-friendly solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles to replace the bromine atom.
Oxidation and Reduction Reactions: To modify the oxidation state of the compound.
Radical Reactions: For the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide or potassium carbonate in polar solvents like methanol or ethanol.
Oxidation Reactions: Metal-free oxidation using eco-friendly oxidizing agents.
Radical Reactions: Transition metal catalysis or photocatalysis strategies.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
2-Methylimidazo[1,2-a]pyridine: Undergoes halogenation reactions similar to 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine.
Pyrrolo[1,2-a]pyrazines: Another class of heterocyclic compounds with similar synthetic approaches and biological activities.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and pharmaceutical development .
Biological Activity
Overview
2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for various applications in organic synthesis and pharmaceutical chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Antiviral Properties
Recent studies have indicated that this compound exhibits antiviral activity , particularly against influenza viruses. In a mouse model, the compound demonstrated a significant reduction in viral load and improved survival rates when administered orally. The compound's mechanism involves direct inhibition of viral replication, showcasing its potential as an antiviral agent .
Antitumor Effects
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The observed IC50 values indicate potent inhibitory effects on cancer cell growth while sparing non-cancerous cells, suggesting a favorable therapeutic window .
Cell Line | IC50 (μM) | Selectivity |
---|---|---|
MDA-MB-231 (TNBC) | 0.126 | High |
MCF10A (Non-cancer) | 2.4 | Low |
The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to bind to key enzymes or receptors that play crucial roles in cellular signaling pathways, thereby modulating their activity . For instance, it may inhibit kinases involved in tumor growth or viral replication.
Case Study: Antiviral Efficacy
In a study assessing the antiviral efficacy of this compound against influenza A virus strains, the compound exhibited a dose-dependent reduction in viral titers in infected mice. The results highlighted an approximate two-log reduction in viral load within the lungs post-treatment .
Case Study: Antitumor Activity in TNBC
Another significant study focused on the compound's effects on TNBC cells. The findings revealed that treatment with this compound resulted in a notable decrease in tumor metastasis and cell proliferation. The compound was found to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion and metastasis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with similar compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
2-Methylimidazo[1,2-a]pyridine | Antiviral | Lacks halogen substitutions |
2-Bromo-imidazo[1,2-a]pyridine | Anticancer | Similar structure but different halogenation |
Pyrrolo[1,2-a]pyrazines | Antitumor | Different scaffold but similar applications |
Properties
IUPAC Name |
2-bromo-6,7-difluoroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-6-3-12-2-5(10)4(9)1-7(12)11-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYYJVACMZNYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.